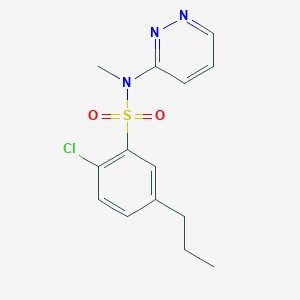
2-chloro-N-methyl-5-propyl-N-pyridazin-3-ylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-methyl-5-propyl-N-pyridazin-3-ylbenzenesulfonamide, also known as CP-690,550, is a small molecule drug that has been developed for the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. It belongs to a class of drugs called Janus kinase inhibitors (JAK inhibitors) that work by inhibiting the activity of Janus kinase enzymes, which play a key role in the signaling pathways that regulate immune cell function.
Mécanisme D'action
The mechanism of action of 2-chloro-N-methyl-5-propyl-N-pyridazin-3-ylbenzenesulfonamide involves inhibition of the activity of Janus kinase enzymes, which play a key role in the signaling pathways that regulate immune cell function. By inhibiting these enzymes, 2-chloro-N-methyl-5-propyl-N-pyridazin-3-ylbenzenesulfonamide reduces the activity of immune cells that contribute to inflammation and joint damage in autoimmune diseases.
Biochemical and Physiological Effects
2-chloro-N-methyl-5-propyl-N-pyridazin-3-ylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects in preclinical and clinical studies. These include:
- Inhibition of the activity of Janus kinase enzymes
- Reduction of the activity of immune cells that contribute to inflammation and joint damage
- Reduction of cytokine production, which plays a key role in the inflammatory response
- Reduction of joint damage and inflammation in animal models of rheumatoid arthritis and lupus
- Improvement of physical function in patients with rheumatoid arthritis
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-N-methyl-5-propyl-N-pyridazin-3-ylbenzenesulfonamide has a number of advantages and limitations for use in lab experiments. Some of the advantages include:
- Well-characterized mechanism of action
- Availability of preclinical and clinical data on its efficacy and safety
- Availability of commercial sources for the drug
Some of the limitations include:
- High cost of the drug
- Limited availability of the drug for research purposes
- Potential for off-target effects due to inhibition of other kinases in addition to Janus kinases
Orientations Futures
There are several future directions for research on 2-chloro-N-methyl-5-propyl-N-pyridazin-3-ylbenzenesulfonamide and other JAK inhibitors. Some of these include:
- Development of more selective JAK inhibitors that target specific JAK isoforms
- Investigation of the potential use of JAK inhibitors in other autoimmune diseases such as psoriasis and inflammatory bowel disease
- Exploration of the potential use of JAK inhibitors in combination with other therapies for autoimmune diseases
- Investigation of the potential use of JAK inhibitors in cancer therapy, as JAK enzymes play a key role in the signaling pathways that regulate cell growth and proliferation.
Méthodes De Synthèse
The synthesis of 2-chloro-N-methyl-5-propyl-N-pyridazin-3-ylbenzenesulfonamide involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 5-propyl-N-pyridazin-3-ylbenzenesulfonamide, which is then chlorinated to produce 2-chloro-5-propyl-N-pyridazin-3-ylbenzenesulfonamide. This intermediate is then methylated using methyl iodide to produce the final product, 2-chloro-N-methyl-5-propyl-N-pyridazin-3-ylbenzenesulfonamide.
Applications De Recherche Scientifique
2-chloro-N-methyl-5-propyl-N-pyridazin-3-ylbenzenesulfonamide has been extensively studied in preclinical and clinical trials for its potential use in the treatment of autoimmune diseases. It has been shown to be effective in reducing inflammation and joint damage in animal models of rheumatoid arthritis and lupus. In clinical trials, it has been shown to be effective in reducing the signs and symptoms of rheumatoid arthritis and improving physical function in patients with the disease.
Propriétés
IUPAC Name |
2-chloro-N-methyl-5-propyl-N-pyridazin-3-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2S/c1-3-5-11-7-8-12(15)13(10-11)21(19,20)18(2)14-6-4-9-16-17-14/h4,6-10H,3,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYOIAIJPOIMCJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)Cl)S(=O)(=O)N(C)C2=NN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]-5-methyl-1,3,4-thiadiazole-2-carboxamide](/img/structure/B6622794.png)
![5-methyl-N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxolan-3-yl]quinazolin-4-amine](/img/structure/B6622795.png)
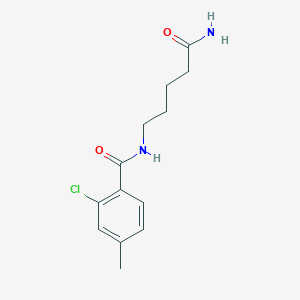
![9-ethyl-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]purin-6-amine](/img/structure/B6622817.png)
![1-[4-(2-Fluoro-3-methoxyphenyl)piperidin-1-yl]-2-hydroxy-2-methylpropan-1-one](/img/structure/B6622819.png)

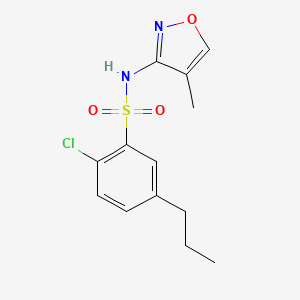
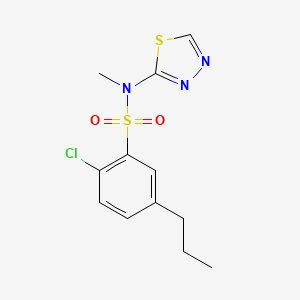
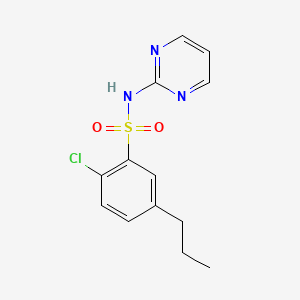
![2-bromo-4-methoxy-N-[[5-(2-methoxyphenyl)-1,3-oxazol-2-yl]methyl]aniline](/img/structure/B6622857.png)
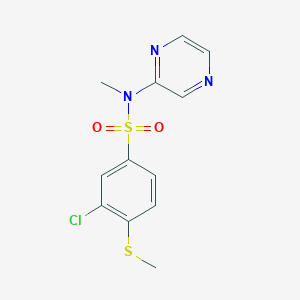
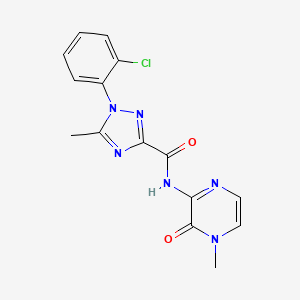
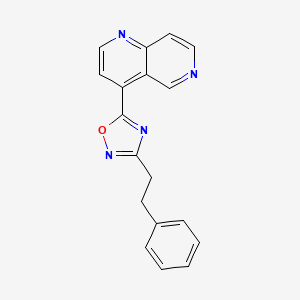
![N-[[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]methyl]-1-propan-2-ylpyrazol-4-amine](/img/structure/B6622889.png)